molecular formula C15H23ClN2O3S B7724033 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride CAS No. 728864-66-2

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride

Cat. No.: B7724033
CAS No.: 728864-66-2
M. Wt: 346.9 g/mol
InChI Key: JCPRHFBMTAGWDR-UHFFFAOYSA-N
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Description

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a urea substituent at the para position, with two butyl groups attached to the urea nitrogen.

Properties

IUPAC Name

4-(dibutylcarbamoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O3S/c1-3-5-11-18(12-6-4-2)15(19)17-13-7-9-14(10-8-13)22(16,20)21/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPRHFBMTAGWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198793
Record name 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-66-2
Record name 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: 3,3-Dibutyl-urea-Benzene

The urea group is typically installed via reaction of an aromatic amine with dibutylamine and a carbonylating agent. For example:

  • Nitration and Reduction :

    • Nitrate benzene to 4-nitrobenzene, followed by reduction to 4-aminobenzene using catalytic hydrogenation or iron/HCl.

    • React 4-aminobenzene with dibutylamine and triphosgene in dichloromethane to form 4-(3,3-dibutyl-ureido)-benzene.

  • Chlorosulfonation :

    • Treat 4-(3,3-dibutyl-ureido)-benzene with chlorosulfonic acid (ClSO₃H) in a halogenated solvent (e.g., 1,2-dichloroethane) at 50–60°C.

    • Use alkali metal salts (e.g., NaCl) to minimize side reactions and improve yield.

Key Data :

ParameterValueSource Analogy
ClSO₃H:Molar Ratio3:1
Yield70–80% (theoretical)
Reaction Time5–8 hours

Post-Functionalization of Benzenesulfonyl Chloride

An alternative approach involves introducing the urea group after sulfonyl chloride formation.

Synthesis of 4-Aminobenzenesulfonyl Chloride

  • Chlorosulfonation of Benzene :

    • React benzene with ClSO₃H in 1,2-dichloroethane at 55–60°C.

    • Yield: ~75%.

  • Nitration and Reduction :

    • Nitrate benzenesulfonyl chloride to 4-nitrobenzenesulfonyl chloride, then reduce to 4-aminobenzenesulfonyl chloride using Sn/HCl.

Urea Formation

  • Coupling with Dibutylamine :

    • React 4-aminobenzenesulfonyl chloride with dibutylamine and triphosgene in tetrahydrofuran (THF) at 0–5°C.

    • Challenge : Competing hydrolysis of sulfonyl chloride requires anhydrous conditions.

Optimization Insights :

  • Use Schlenk techniques to exclude moisture.

  • Triethylamine as a base enhances urea formation efficiency.

One-Pot Diazotization-Sulfonation Approach

Inspired by CN102336689A, diazotization and sulfonation sequences offer a streamlined pathway.

Reaction Sequence

  • Diazotization of 4-Amino-3,3-dibutyl-urea-Benzene :

    • Treat with NaNO₂/HCl at −5°C to form diazonium salt.

  • Sulfonation with SO₂/CuCl₂ :

    • Bubble SO₂ into the diazonium solution with CuCl₂ catalyst to install the sulfonyl chloride group.

Advantages :

  • Avoids isolation of intermediates.

  • Higher functional group tolerance.

Limitations :

  • Requires precise temperature control (−5°C to 10°C).

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Solvent : Halogenated solvents (e.g., 1,2-dichloroethane) improve ClSO₃H reactivity and reduce hydrolysis.

  • Catalyst : FeCl₃ (2–5 mol%) accelerates Friedel-Crafts-type reactions in urea-functionalized systems.

Waste Management

  • Neutralize residual ClSO₃H with ice water, recovering H₂SO₃ for reuse.

  • Distill solvents (e.g., 1,2-dichloroethane) under reduced pressure for recycling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Chlorosulfonation70–8090–95HighModerate
Post-Functionalization60–7085–90ModerateHigh
Diazotization65–7588–93LowLow

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chloride :

    • Use anhydrous solvents and molecular sieves.

    • Avoid aqueous workup until final stages.

  • Regioselectivity :

    • Electron-donating urea groups direct sulfonation to the para position, minimizing ortho byproducts .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the urea moiety can be oxidized or reduced under specific conditions.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide)

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines

    Sulfonate Derivatives: Formed by substitution with alcohols

    Sulfonothioate Derivatives: Formed by substitution with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Medicinal Chemistry

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride is primarily utilized in the development of pharmaceuticals. Its structure allows it to act as a potent inhibitor of specific biological pathways.

Case Study: VEGF and HGF Inhibition
Research has indicated that compounds similar to this compound can inhibit vascular endothelial growth factor (VEGF) and hepatocyte growth factor (HGF) signaling pathways, which are crucial in cancer progression and metastasis. These inhibitors can potentially be used in therapeutic strategies against various cancers by blocking angiogenesis and tumor growth .

Material Science

In material science, this compound is explored for its potential use in developing polymers with specific functionalities.

Polymer Modification:
The compound can be used to modify existing polymer matrices to enhance properties such as thermal stability and chemical resistance. This modification is particularly useful in creating advanced materials for industrial applications.

Data Table: Comparison of Applications

Application AreaKey FunctionsExample Compounds
Medicinal ChemistryInhibition of VEGF/HGF signalingSimilar sulfonamide derivatives
Organic SynthesisSynthesis of sulfonamidesSulfanilamide, Celecoxib
Material SciencePolymer modification for enhanced propertiesFunctionalized polymers

Mechanism of Action

The mechanism of action of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which have diverse biological and chemical properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride and analogous compounds:

Compound Name Substituent Group Molecular Weight Melting Point (°C) Synthesis Yield Key Properties/Applications Reference
This compound Urea with two butyl chains Not reported Not reported Not reported High hydrophobicity; potential use in lipophilic drug synthesis Inferred
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride Urea with two ethyl chains Not reported Not reported Not reported Shorter alkyl chains reduce hydrophobicity vs. dibutyl analog
4-(Acetylamino)benzenesulfonyl chloride Acetylamino group ~233.67 Not reported 85% Polar amide group; used in sulfonamide drug synthesis
4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride Pyrazole ring 256.71 76.5–78.5 Not reported Heterocyclic substituent; likely for bioactive molecule synthesis
4-(3-(2-Chloroethyl)ureido)benzenesulfonyl chloride Urea with 2-chloroethyl chain Not reported Not reported Not reported Reactive chlorine for further functionalization
Perfluorinated benzenesulfonyl chlorides (e.g., [25444-35-3]) Fluorinated alkyl/oxy chains Varies Not reported Not reported High thermal/chemical stability; used in surfactants or fluoropolymers

Key Trends and Research Findings

Alkyl Chain Length (Urea Substituents):

  • The dibutyl-ureido group in the target compound increases hydrophobicity compared to the diethyl analog (shorter chains) . This property may enhance membrane permeability in drug candidates but reduce solubility in polar solvents.
  • In contrast, 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride () contains ether-linked ethyl groups, which improve solubility in polar solvents while maintaining moderate hydrophobicity.

Reactivity and Functionalization:

  • Compounds like 4-(3-(2-chloroethyl)ureido)benzenesulfonyl chloride () feature reactive chlorine atoms, enabling nucleophilic substitution for further derivatization .
  • The pyrazole-substituted analog () exhibits a heterocyclic structure, which is prevalent in kinase inhibitors or antimicrobial agents .

Fluorinated Derivatives: Perfluorinated benzenesulfonyl chlorides () demonstrate exceptional stability and are utilized in high-performance materials (e.g., non-stick coatings) but differ significantly in application from non-fluorinated urea derivatives .

Synthetic Efficiency: Synthesis of 4-(acetylamino)benzenesulfonyl chloride achieved 85% yield using chlorosulfonic acid (), suggesting that similar methods may apply to the dibutyl-ureido variant .

Biological Activity

4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride is an organic compound recognized for its significant biological activity, particularly in medicinal chemistry and biochemistry. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural properties allow it to interact with biological systems effectively, making it a subject of interest in drug development and research.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN2O2SC_{13}H_{18}ClN_{2}O_{2}S, with a molecular weight of approximately 302.81 g/mol. The compound features a sulfonyl chloride functional group, which is known for its electrophilic nature, allowing it to react with nucleophiles to form various derivatives.

The biological activity of this compound is largely attributed to its reactivity with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These derivatives can exhibit diverse biological properties, including antibacterial and anti-inflammatory activities. The sulfonyl chloride group is particularly reactive due to its ability to undergo substitution reactions with amines, alcohols, and thiols, facilitating the synthesis of biologically active compounds.

Antibacterial Activity

Research indicates that compounds similar to this compound have demonstrated antibacterial properties. These compounds interfere with essential cellular functions in bacteria, thereby inhibiting their growth or killing them outright. The emergence of drug-resistant bacterial strains has heightened the need for new antibacterial agents, positioning this compound as a potential candidate for further investigation in this area .

Anti-inflammatory Properties

In addition to its antibacterial activity, there is evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. This makes it a valuable precursor in the development of drugs aimed at treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of sulfonamide derivatives derived from sulfonyl chlorides. For instance:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide compounds derived from this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Activity : Another study investigated the anti-inflammatory effects of sulfonamide derivatives in animal models. The findings suggested that these compounds could reduce inflammation markers significantly compared to control groups.

Comparative Analysis

To illustrate the unique properties of this compound compared to other similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₃H₁₈ClN₂O₂SAntibacterial, Anti-inflammatory
4-(3,3-Dimethyl-ureido)benzoic acidC₁₁H₁₅N₂O₃SModerate antibacterial
5-(3,3-Dibutyl-ureido)-naphthalene-1-sulfonyl chlorideC₁₅H₁₉ClN₂O₂SHigh antibacterial activity

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves two steps: (i) preparation of the ureido-benzene intermediate via nucleophilic substitution or condensation reactions, followed by (ii) sulfonation/chlorination. For example, sulfonic acids can be converted to sulfonyl chlorides using chlorinating agents like oxalyl chloride in dry dichloromethane with catalytic DMF . Purification often employs column chromatography (e.g., silica gel with gradients like petroleum ether/dichloromethane/diethyl amine) or recrystallization from ethanol. Solid intermediates are isolated via filtration under reduced pressure .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and urea linkage.
  • FT-IR for functional groups (e.g., sulfonyl chloride S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹).
  • HPLC-MS to verify purity and molecular ion peaks.
  • Elemental analysis to validate empirical formulas. Contradictions in spectral data (e.g., unexpected splitting in NMR) may require X-ray crystallography for resolution .

Q. What are the stability considerations for handling this compound in aqueous environments?

  • Methodological Answer : Sulfonyl chlorides hydrolyze readily in moisture. Stability protocols include:
  • Storage under inert gas (argon/nitrogen) at –20°C.
  • Use of anhydrous solvents (e.g., dry DCM, THF) during reactions.
  • Immediate quenching of residual chloride with ice-cold sodium bicarbonate to prevent degradation .

Q. What biological assays are commonly used to evaluate its therapeutic potential?

  • Methodological Answer :
  • In vitro : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity), cytotoxicity screening (MTT assay on cancer cell lines).
  • Antimicrobial testing : Broth microdilution for MIC (Minimum Inhibitory Concentration) determination.
  • Receptor binding studies : Radioligand displacement assays to assess affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for the chlorination step in synthesis?

  • Methodological Answer :
  • Temperature control : Maintain 0–5°C during chlorination to minimize side reactions (e.g., sulfonic acid dimerization).
  • Catalyst selection : DMF (0.1–1 mol%) enhances reactivity of oxalyl chloride.
  • Solvent choice : Non-polar solvents (e.g., DCM) improve solubility of intermediates.
  • Real-time monitoring : TLC or in-line IR spectroscopy to track reaction progress. Yields >85% are achievable with these adjustments .

Q. How to resolve ambiguities in spectroscopic data for structural confirmation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations, particularly for overlapping signals in the urea region.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data.
  • Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and bond angles .

Q. What strategies mitigate toxicity in preclinical studies?

  • Methodological Answer :
  • Prodrug design : Mask the sulfonyl chloride group with labile protecting groups (e.g., esters) to reduce off-target reactivity.
  • In silico toxicity prediction : Tools like Derek Nexus or ProtoTox-II to identify structural alerts (e.g., reactive chloride).
  • Metabolic profiling : LC-MS/MS to track metabolites in hepatocyte models and modify problematic moieties .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with varied alkyl chain lengths (e.g., butyl vs. hexyl) or electron-withdrawing/donating groups on the benzene ring.
  • Biological testing : Correlate structural variations with activity data (e.g., IC₅₀ values) using multivariate regression analysis.
  • Molecular docking : Identify binding poses in target proteins (e.g., kinases) to guide rational design .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • Rodent models : Assess oral bioavailability and tissue distribution via LC-MS/MS plasma profiling.
  • Disease models : Use LPS-induced inflammation (mice) for anti-inflammatory activity or xenograft tumors (e.g., HCT-116) for anticancer evaluation.
  • Toxicokinetics : Monitor liver/kidney function markers (ALT, creatinine) to detect organ-specific toxicity .

Q. How to address contradictory data in literature regarding biological activity?

  • Methodological Answer :
  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., cell line authentication, serum-free media).
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., assay pH, solvent used).
  • Mechanistic studies : Use CRISPR knockouts or enzyme inhibitors to isolate target pathways and validate hypotheses .

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